molecular formula C5H7NO B1293586 3,5-Dimethylisoxazole CAS No. 300-87-8

3,5-Dimethylisoxazole

Numéro de catalogue B1293586
Numéro CAS: 300-87-8
Poids moléculaire: 97.12 g/mol
Clé InChI: FICAQKBMCKEFDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Dimethylisoxazole (DMI) is a chemical compound that belongs to the isoxazole family, characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. The compound has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of DMI and its derivatives has been explored through different methods. One approach involves the alkylation of DMI with sodium amide in liquid ammonia, leading to the formation of 3-methyl-5-alkylisoxazoles. This method allows for the introduction of secondary and tertiary alkyl groups at the 5-position of the isoxazole ring . Another practical synthesis of a DMI derivative, 3-amino-4,5-dimethylisoxazole, has been reported using technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid, highlighting an operationally simple method that yields the target compound with reasonable purity .

Molecular Structure Analysis

The molecular structure and properties of DMI have been investigated using density functional theory (DFT) calculations. These studies provide insights into the optimized geometry, vibrational analysis, electronic properties, and other structural characteristics of DMI and its derivatives. Computational analysis has also been used to predict the chemical shifts for proton and carbon NMR spectra, offering valuable information for the identification and characterization of these compounds .

Chemical Reactions Analysis

DMI undergoes various chemical reactions, expanding its utility in organic synthesis. It has been used as a starting material for the synthesis of 3-methyl-5-(2-aminoalkyl)isoxazoles through the reaction with Scruff bases . Additionally, DMI reacts with carbonyl compounds to yield different products depending on the reaction conditions and the nature of the carbonyl compound. For instance, the reaction with methyl benzoate produces 3-methyl-5-(benzoylmethyl)isoxazole, while the reaction with ketones and aldehydes gives 3-methyl-5-(2-hydroxyalkyl)isoxazoles .

Physical and Chemical Properties Analysis

DMI's physical and chemical properties have been studied through various experimental and theoretical methods. The compound's reactivity in electrophilic substitution reactions has been examined, revealing that the reactivity decreases in the presence of a large excess of sulfuric acid, which is indicative of the compound's behavior in strongly acidic media10. The spectroscopic properties, such as FT-IR and FT-Raman, have been analyzed to understand the compound's behavior under different conditions and its potential applications in materials science .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Bioorganic & Medicinal Chemistry .

Summary of the Application

3,5-Dimethylisoxazole derivatives have been developed as potent inhibitors for the BET family proteins, which are promising therapeutic targets for various hematologic cancers .

Methods of Application or Experimental Procedures

The BRD4 inhibitor compound 13 was used as a lead compound to develop a variety of compounds. Diverse groups were introduced into the position of the compound 13 orienting toward the ZA channel .

Results or Outcomes

A series of compounds bearing triazolopyridazine motif exhibited remarkable BRD4 protein inhibitory activities. Among them, compound 39 inhibited BRD4 (BD1) protein with an IC 50 of 0.003 μM, superior to lead compound 13. Compound 39 also showed antiproliferative activity against U266 cancer cells with an IC 50 = 2.1 μM .

2. Hypoglycemic Activity

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

3,5-Dimethylisoxazole has been found to exhibit hypoglycemic activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available sources .

3. Anti-Breast Cancer Activity

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

3,5-Dimethylisoxazole derivatives have been developed as potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family proteins, which have demonstrated promising potential in cancer therapy . Specifically, these derivatives have shown significant anti-proliferative activity against both Triple-Negative Breast Cancer (TNBC) cell lines and MCF-7 cells .

Methods of Application or Experimental Procedures

A series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were designed and synthesized as potential BRD4 inhibitors . Among them, a compound known as DDT26 emerged as the most potent, exhibiting robust inhibitory activity against BRD4 at sub-micromolar concentrations .

Results or Outcomes

DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

Safety And Hazards

3,5-Dimethylisoxazole is classified as a flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Orientations Futures

The market associated with 3,5-Dimethylisoxazole is expected to expand, marked by continuous increases in sales . The development of bivalent BRD4 inhibitors with diverse core structures and excellent pharmacological profile is essential for therapeutic studies .

Propriétés

IUPAC Name

3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-3-5(2)7-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICAQKBMCKEFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059784
Record name Isoxazole, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylisoxazole

CAS RN

300-87-8
Record name 3,5-Dimethylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoxazole, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHYLISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS7C0HP303
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

By substituting 5-amino-1,3-benzodioxole for 4-(trifluoromethyl)aniline in a, and then substituting the appropriate substituted propiolic ester for ethyl propiolate and/or the appropriate stubstituted nitromethane for nitroethane in a, the identical process gives 4-(1,3-benzodioxol-5-aminocarbonyl)-3-methylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl])-3,5-dimethylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropyl-5-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted propiolic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylisoxazole
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylisoxazole
Reactant of Route 3
Reactant of Route 3
3,5-Dimethylisoxazole
Reactant of Route 4
Reactant of Route 4
3,5-Dimethylisoxazole
Reactant of Route 5
3,5-Dimethylisoxazole
Reactant of Route 6
3,5-Dimethylisoxazole

Citations

For This Compound
1,250
Citations
DS Hewings, O Fedorov… - Journal of medicinal …, 2013 - ACS Publications
The bromodomain protein module, which binds to acetylated lysine, is emerging as an important epigenetic therapeutic target. We report the structure-guided optimization of 3,5-…
Number of citations: 153 pubs.acs.org
C Kashima, M Uemori, Y Tsuda… - Bulletin of the Chemical …, 1976 - journal.csj.jp
The reaction product of 3,5-dimethylisoxazole (1) with methyl benzoate was found to be 3-methyl-5-(benzoylmethyl)isoxazole in the presence of sodium amide in liquid ammonia. On …
Number of citations: 12 www.journal.csj.jp
A Lifshitz, D Wohlfeiler, C Tamburu - The Journal of Physical …, 1995 - ACS Publications
We have recently published two studies on the decomposition of isoxazole and 5-methylisoxazole behind reflected shocks in a single pulse shock tube. 1, 2 When subjected to shock …
Number of citations: 8 pubs.acs.org
Y Zhao, L Bai, L Liu, D McEachern… - Journal of medicinal …, 2017 - ACS Publications
We have designed and synthesized 9H-pyrimido[4,5-b]indole-containing compounds to obtain potent and orally bioavailable BET inhibitors. By incorporation of an indole or a quinoline …
Number of citations: 38 pubs.acs.org
X Li, J Zhang, L Zhao, Y Yang, H Zhang… - ChemMedChem, 2018 - Wiley Online Library
BRD4 has been identified as a potential target for blocking proliferation in a variety of cancer cell lines. In this study, 3,5‐dimethylisoxazole derivatives were designed and synthesized …
G Devoto, G Ponticelli, C Preti - Journal of Inorganic and Nuclear …, 1975 - Elsevier
The complexes of copper(II), nickel(II) and cobalt(II) with 3,5-dimethylisoxazole (3,5-diMeisox), have been prepared and studied by means of magnetic susceptibility measurements, …
Number of citations: 57 www.sciencedirect.com
Y Yang, L Fang, P Chen, H Zhang… - ACS Medicinal Chemistry …, 2020 - ACS Publications
Bromodomain-containing protein 4 (Brd4) plays a critical regulatory role in gene transcription that has been recently recognized as a promising strategy for cancer therapy. Based on the …
Number of citations: 7 pubs.acs.org
D Sperandio, V Aktoudianakis, K Babaoglu… - Bioorganic & Medicinal …, 2019 - Elsevier
The bromodomain and extra-terminal (BET) family of proteins, consisting of the bromodomains containing protein 2 (BRD2), BRD3, BRD4, and the testis-specific BRDT, are key …
Number of citations: 14 www.sciencedirect.com
SI Filimonov, MK Korsakov, MV Dorogov… - Journal of …, 2006 - Wiley Online Library
A number of novel sulfonamide derivatives of 5‐substituted‐3‐methylisoxazole were synthesized and characterized, starting from 3,5‐dimethylisoxazole. Key steps include the …
Number of citations: 8 onlinelibrary.wiley.com
L Fang, Z Hu, Y Yang, P Chen, J Zhou… - Bioorganic & Medicinal …, 2021 - Elsevier
Bromodomain and extra-terminal (BET) is a promising therapeutic target for various hematologic cancers. We used the BRD4 inhibitor compound 13 as a lead compound to develop a …
Number of citations: 5 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.